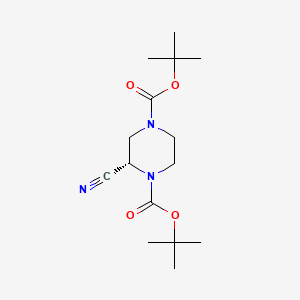

(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXCMLBJAMFZEZ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@@H](C1)C#N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705389 | |

| Record name | Di-tert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242267-80-6 | |

| Record name | Di-tert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Cyanopiperazines in Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of blockbuster drugs.[1] Its unique conformational properties and the ability to modulate physicochemical characteristics through substitution at its two nitrogen atoms have made it an invaluable component in drug design.[1][2] While N-substituted piperazines are common, C2-substituted chiral piperazines, such as (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, represent a more advanced and less explored class of building blocks with significant potential for creating novel therapeutics with enhanced specificity and potency.

This guide provides a comprehensive technical overview of this compound, a molecule that combines the structural rigidity of the piperazine core, the stereochemical control of a chiral center, the synthetic versatility of the di-tert-butoxycarbonyl (Boc) protecting groups, and the reactive potential of a nitrile functionality. Although a specific CAS number for this exact compound is not readily found in public databases, its close structural analog, (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, is registered under CAS number 788799-69-9, indicating the synthetic accessibility of this class of compounds.[3]

The cyano group is of particular interest as it can serve as a precursor to a variety of functional groups, including amines, amides, and tetrazoles, or act as a bioisostere for other functionalities. Furthermore, cyanamides have emerged as valuable scaffolds in the development of covalent inhibitors for enzymes, such as deubiquitinating enzymes (DUBs), highlighting the potential of cyanopiperazines in targeted therapies.[4]

This document will delve into the plausible synthetic strategies, physicochemical properties, analytical characterization, and potential applications of this compound, providing a foundational resource for researchers aiming to leverage this unique molecular architecture.

Physicochemical Properties and Structural Features

The molecular structure of this compound is characterized by several key features that dictate its chemical behavior and utility.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₅H₂₅N₃O₄ | Based on structure |

| Molecular Weight | 311.38 g/mol | Based on structure |

| Chirality | (S)-configuration at C2 | Defined by synthesis from (S)-amino acid precursor |

| Protecting Groups | Two tert-butoxycarbonyl (Boc) groups | Provides stability and allows for orthogonal deprotection strategies.[5][6] |

| Key Functional Group | Nitrile (-C≡N) | Can be hydrolyzed, reduced, or participate in cycloadditions. |

| Physical Appearance | Expected to be a white to off-white solid | Based on similar protected amino acid derivatives.[7] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred from the nonpolar nature of the Boc groups. |

The two Boc groups on the nitrogen atoms significantly influence the molecule's properties. They decrease the basicity of the nitrogens, increase lipophilicity, and lock the piperazine ring into a more defined conformation. The tert-butyl groups provide steric hindrance, which can direct the reactivity of other parts of the molecule. The Boc groups are stable to a wide range of reagents but can be readily removed under acidic conditions, allowing for subsequent functionalization of the piperazine nitrogens.[6]

Proposed Stereoselective Synthesis

The stereoselective synthesis of 2-substituted piperazines is a well-established field, often relying on chiral pool starting materials such as α-amino acids.[8][9] A plausible and efficient synthetic route to this compound can be envisioned starting from (S)-piperazine-2-carboxylic acid or a suitable precursor. A key transformation would be the conversion of the carboxylic acid functionality into a nitrile.

Diagram: Proposed Synthetic Pathway

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

-

Rationale: The protection of both nitrogen atoms with Boc groups is crucial to prevent side reactions and to control the reactivity of the piperazine ring in subsequent steps.[10][11]

-

Procedure:

-

To a solution of (S)-piperazine-2-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1) at 0 °C, add sodium hydroxide (2.5 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, acidify the mixture to pH 2-3 with cold 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of (S)-1,4-Di-Boc-piperazine-2-carboxamide

-

Rationale: Conversion of the carboxylic acid to a primary amide is a necessary intermediate step for the subsequent dehydration to the nitrile.

-

Procedure:

-

Dissolve (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Cool the solution to 0 °C and add oxalyl chloride or thionyl chloride (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 2-3 hours until the evolution of gas ceases.

-

Concentrate the reaction mixture in vacuo to remove excess reagent.

-

Redissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.

-

Stir vigorously for 1-2 hours.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the amide.

-

Step 3: Synthesis of this compound

-

Rationale: The dehydration of the primary amide is a standard method for the synthesis of nitriles. Trifluoroacetic anhydride (TFAA) is an effective dehydrating agent for this transformation.

-

Procedure:

-

Dissolve the (S)-1,4-Di-Boc-piperazine-2-carboxamide (1.0 eq) in anhydrous DCM and triethylamine (2.5 eq) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add trifluoroacetic anhydride (1.5 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the target compound.

-

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | - Two distinct signals for the tert-butyl protons of the Boc groups. - A multiplet for the proton at the chiral C2 center. - A series of multiplets for the diastereotopic protons of the piperazine ring. |

| ¹³C NMR | - Signals for the quaternary carbons of the tert-butyl groups. - Signals for the carbonyl carbons of the Boc groups. - A signal for the nitrile carbon. - Signals for the carbons of the piperazine ring. |

| FT-IR | - A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. - Strong absorption bands for the carbonyl (C=O) stretch of the Boc groups around 1690-1710 cm⁻¹. - C-H stretching and bending vibrations. |

| Mass Spectrometry (MS) | - The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. |

| Chiral HPLC | - A single peak on a suitable chiral stationary phase to confirm enantiomeric purity. |

Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a valuable building block for various applications in drug discovery and organic synthesis.

Diagram: Potential Synthetic Transformations

Caption: Synthetic utility of the target compound.

-

Scaffold for Biologically Active Molecules: The piperazine core is present in numerous drugs with a wide range of therapeutic activities, including antipsychotic, antidepressant, and anti-inflammatory agents.[1][12][13] The introduction of a chiral cyano-substituted carbon at the C2 position allows for the exploration of novel chemical space and the development of more selective and potent drug candidates.

-

Covalent Inhibitors: The nitrile group can act as a "warhead" in targeted covalent inhibitors.[4] This is a rapidly growing area in drug discovery, as covalent inhibitors can offer increased potency and duration of action.

-

Peptidomimetics: The rigid, chiral piperazine scaffold can be used to mimic peptide turns and loops, leading to the development of peptidomimetics with improved metabolic stability and oral bioavailability.

-

Synthesis of Complex Heterocycles: The nitrile and the protected amine functionalities can be elaborated into more complex heterocyclic systems, providing access to novel molecular architectures for high-throughput screening and lead optimization.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and organic synthesis. While not a commercially common compound, its synthesis is readily achievable through established stereoselective methods. The combination of a chiral piperazine core, orthogonal protecting groups, and a reactive nitrile functionality provides a powerful platform for the creation of novel, high-value molecules. This guide serves as a foundational resource for researchers seeking to harness the potential of this and related chiral cyanopiperazines in their scientific endeavors.

References

-

Jadhav, S. B., & Tripathi, R. K. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6081. [Link]

-

Kategad, P., et al. (2024). N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1. Angewandte Chemie International Edition, e202319273. [Link]

-

Lead Sciences. (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid. [Link]

-

Ghorai, M. K., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3473–3480. [Link]

- Shandong Boyuan Pharmaceutical Co Ltd. (2020). Synthesis method of N-Boc piperazine.

-

Mikhailopulo, I. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2958. [Link]

-

Pelliccia, S., et al. (2015). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. Medicinal Chemistry, 5(11), 488-497. [Link]

-

Yadav, V., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 18012. [Link]

-

Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(15), 2701-2724. [Link]

-

da Silva, G. V. J., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-603. [Link]

-

El-Faham, A., & Al-Otaibi, S. (2017). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Saudi Chemical Society, 21(3), 335-340. [Link]

-

Amerigo Scientific. 1,4-Di-Boc-piperazine-2-carboxylic acid (97%). [Link]

-

Arumugam, N., et al. (2015). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. Journal of Heterocyclic Chemistry, 52(5), 1435-1443. [Link]

-

Chem-Impex International. 1-tert-Butoxycarbonyl-4-cyanopiperidine. [Link]

-

MacMillan, D. W. C., et al. (2016). Supplementary Information. Nature. [Link]

-

Pelliccia, S., et al. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 14(3), 943-951. [Link]

-

Royal Society of Chemistry. (2014). Syntheses and NMR spectra. [Link]

-

U.S. Department of Energy. (2021). Controlled cyclization of peptoids to form chiral diketopiperazines. [Link]

-

Wang, X., et al. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry, 83(22), 14036–14044. [Link]

-

Weïwer, M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1145–1152. [Link]

-

Comins, D. L., & Dehghani, A. (1992). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (1), 18-20. [Link]

-

Alpan, A. S., et al. (2021). Piperazine and piperidine-substituted 7-hydroxy coumarins for the development of anti-inflammatory agents. Archiv der Pharmazie, 354(5), e2000354. [Link]

-

Butler, R. N., et al. (2000). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][1][4][14]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1, (23), 4097-4103. [Link]

-

ResearchGate. (2023). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

ResearchGate. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid - Lead Sciences [lead-sciences.com]

- 4. N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 11. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]

- 12. Piperazine and piperidine-substituted 7-hydroxy coumarins for the development of anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Synthesis of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences with the commercially available (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid and proceeds through a three-step sequence involving reduction, oxidation, and a final Strecker-type cyanation. This guide offers detailed experimental protocols, mechanistic insights, and practical considerations for each synthetic transformation. The causality behind experimental choices is elucidated to provide a self-validating framework for researchers. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to enhance understanding. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable and well-documented method for the preparation of this important synthetic intermediate.

Introduction: The Significance of Chiral Piperazine Scaffolds

Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in the structures of numerous approved drugs.[1][2] The introduction of a nitrile group at the C2 position, particularly with defined stereochemistry, provides a versatile handle for further chemical elaboration, making this compound a highly sought-after intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting groups offer robust protection of the piperazine nitrogens under a variety of reaction conditions, yet can be readily removed under acidic conditions, allowing for subsequent functionalization.[3]

This guide details a reliable synthetic pathway that leverages a commercially available, enantiomerically pure starting material to ensure the desired (S)-stereochemistry in the final product, thus obviating the need for chiral resolution or asymmetric synthesis in the later stages.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a three-step reaction sequence starting from (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid. The overall transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Discussion

Step 1: Reduction of the Carboxylic Acid

The initial step involves the reduction of the carboxylic acid functionality of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid to the corresponding primary alcohol. While various reducing agents can effect this transformation, the use of a mixed anhydride intermediate followed by reduction with a mild hydride source like sodium borohydride is a common and effective strategy for N-Boc protected amino acids to avoid side reactions.[4]

Protocol 3.1: Synthesis of (S)-Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

-

To a solution of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add N-methylmorpholine (1.1 equiv.).

-

Slowly add isobutyl chloroformate (1.1 equiv.) dropwise, maintaining the temperature at 0 °C. Stir the reaction mixture for 30 minutes.

-

In a separate flask, prepare a solution of sodium borohydride (2.0 equiv.) in water.

-

Slowly add the sodium borohydride solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

| Parameter | Value |

| Starting Material | (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid |

| Key Reagents | Isobutyl chloroformate, N-methylmorpholine, Sodium borohydride |

| Solvent | Tetrahydrofuran (THF), Water |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 85-95% |

Step 2: Oxidation of the Primary Alcohol

The selective oxidation of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a critical step. Mild oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol are well-suited for this transformation, particularly with sensitive substrates like N-Boc protected amino alcohols.

Protocol 3.2: Synthesis of (S)-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate

-

To a solution of (S)-Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 equiv.) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude aldehyde is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

| Parameter | Value |

| Starting Material | (S)-Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate |

| Key Reagent | Dess-Martin periodinane (DMP) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 90-98% (crude) |

Step 3: Strecker-type Cyanation of the Aldehyde

The final step is the conversion of the aldehyde to the α-aminonitrile via a Strecker-type reaction. The use of trimethylsilyl cyanide (TMSCN) is a common and effective method for the cyanation of aldehydes.[5][6] The reaction is typically catalyzed by a Lewis acid or a phase-transfer catalyst.

Caption: General mechanism of the Strecker reaction.

Protocol 3.3: Synthesis of this compound

-

To a solution of crude (S)-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (1.0 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere, add trimethylsilyl cyanide (TMSCN) (1.5 equiv.).

-

Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂) or a phase-transfer catalyst like tetrabutylammonium cyanide.[7]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Stir for 15 minutes, then separate the layers.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product.

| Parameter | Value |

| Starting Material | (S)-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate |

| Key Reagents | Trimethylsilyl cyanide (TMSCN), Zinc iodide (ZnI₂) (catalyst) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 70-85% |

Safety and Handling Considerations

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[8][9][10]

-

Reagent-Specific Hazards:

-

Isobutyl chloroformate: Corrosive and lachrymatory. Handle with care.

-

Sodium borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas.

-

Dess-Martin periodinane (DMP): Can be explosive under certain conditions (e.g., shock or heat). Handle with care and store appropriately.

-

Trimethylsilyl cyanide (TMSCN): Highly toxic and readily hydrolyzes to release hydrogen cyanide gas. This reagent must be handled with extreme caution in a well-ventilated fume hood. All glassware and waste should be quenched with an appropriate bleach solution.[6]

-

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.

Conclusion

This technical guide has outlined a reliable and stereoselective synthesis of this compound. By starting with a commercially available chiral building block and employing well-established synthetic transformations, this protocol provides a practical and efficient route to this valuable intermediate. The detailed experimental procedures, mechanistic discussions, and safety considerations presented herein are intended to equip researchers with the necessary information to successfully implement this synthesis in their own laboratories. The strategic use of Boc protecting groups ensures that the final product is a versatile platform for the development of novel therapeutic agents.

References

- CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents.

-

Cu-Catalyzed alkylation-cyanation type difunctionalization of styrenes with aliphatic aldehydes and TMSCN via decarbonylation - PubMed. Available at: [Link]

-

Strecker Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 - Organic Chemistry Portal. Available at: [Link]

-

SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES - Organic Syntheses. Available at: [Link]

-

The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Available at: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. Available at: [Link]

-

Trimethylsilyl cyanide (TMSCN) | Request PDF - ResearchGate. Available at: [Link]

-

[[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. Available at: [Link]

-

(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid - Lead Sciences. Available at: [Link]

-

Tetrabutylammonium cyanide catalyzes the addition of TMSCN to aldehydes and ketones. Available at: [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. Available at: [Link]

-

The decarboxylative Strecker reaction - PubMed. Available at: [Link]

-

A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. Available at: [Link]

-

(5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE - Organic Syntheses. Available at: [Link]

-

1,4-Bis-Boc-piperazine-2-carboxylic acid. Available at: [Link]

- WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. macrocyclics.com [macrocyclics.com]

physicochemical properties of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

An In-Depth Technical Guide to the Physicochemical Characterization of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Introduction

This compound is a chiral, non-proteinogenic amino acid derivative that serves as a valuable building block in modern medicinal chemistry. Its rigid piperazine core, combined with the synthetically versatile nitrile group and the stereodefined center, makes it a compelling scaffold for designing novel therapeutic agents, particularly in the development of peptidomimetics and constrained peptides. The di-Boc (di-tert-butyl dicarbonate) protection scheme offers stability under a range of conditions while allowing for selective deprotection, providing a handle for further synthetic elaboration.

A thorough understanding of the physicochemical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for its effective use in drug discovery and development. These properties govern its reactivity, solubility, purification, and ultimately, its suitability for incorporation into larger, more complex molecules. This guide provides a comprehensive framework for the systematic characterization of this compound, offering both the "how" and the "why" behind each analytical procedure.

Identity and Structural Confirmation

The foundational step in characterizing any chemical reagent is to confirm its molecular structure and identity. For this compound, this involves a combination of spectroscopic techniques that, when used in concert, provide an unambiguous structural fingerprint.

Molecular Formula and Weight

The expected molecular formula is C₁₅H₂₅N₃O₄, which corresponds to a molecular weight of 311.38 g/mol . This is the first and most basic check, typically confirmed with high-resolution mass spectrometry.

Spectroscopic Analysis

NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule. Due to the conformational rigidity of the piperazine ring and the presence of the bulky Boc groups, the NMR spectrum can exhibit complex splitting patterns and broadened signals at room temperature.

Expert Insight: The two Boc groups can restrict ring inversion, leading to the observation of distinct signals for protons that might otherwise be considered equivalent. This phenomenon, known as atropisomerism or slow-exchanging conformers, can result in a more complex spectrum than initially anticipated. Running the NMR at an elevated temperature (e.g., 50-80 °C) can often coalesce these signals, simplifying the spectrum and aiding in interpretation.

Step-by-Step Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for non-polar to moderately polar compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for sufficient resolution.

-

Expected ¹H NMR Signals (in CDCl₃):

-

~4.5-5.0 ppm: A multiplet corresponding to the proton at the chiral center (C2), adjacent to the nitrile group.

-

~2.8-4.2 ppm: A complex series of multiplets for the six piperazine ring protons (CH₂ groups). The complexity arises from geminal and vicinal coupling, as well as the aforementioned conformational restriction.

-

~1.4-1.5 ppm: Two distinct, large singlets, integrating to 9 protons each, corresponding to the tert-butyl groups of the two Boc protectors. The chemical non-equivalence is a strong indicator of a rigid or asymmetric environment.

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

~153-155 ppm: Two signals for the carbonyl carbons of the Boc groups.

-

~117 ppm: The carbon of the nitrile group (C≡N).

-

~80-82 ppm: Two signals for the quaternary carbons of the tert-butyl groups.

-

~40-55 ppm: Signals corresponding to the carbons of the piperazine ring.

-

~28 ppm: Two strong signals for the methyl carbons of the tert-butyl groups.

-

Mass spectrometry provides the exact molecular weight and can offer structural clues through fragmentation patterns.

Step-by-Step Protocol for MS Analysis:

-

Technique Selection: Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity. It is typically run in positive ion mode.

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into the ESI source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Expected Results:

-

The primary ion observed will be the sodium adduct [M+Na]⁺ at an m/z of approximately 334.17. The protonated molecule [M+H]⁺ at m/z 312.19 may also be observed, though sodium adducts are common for molecules with multiple carbonyl oxygens.

-

High-resolution analysis should confirm the elemental composition to within 5 ppm of the theoretical value.

-

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Step-by-Step Protocol for IR Analysis:

-

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Expected Absorption Bands:

-

~2240 cm⁻¹: A sharp, medium-intensity peak characteristic of a nitrile (C≡N) stretch.

-

~1690-1700 cm⁻¹: A very strong, broad peak corresponding to the C=O stretch of the carbamate (Boc) groups.

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the alkyl groups.

-

~1150-1250 cm⁻¹: Strong C-O stretching from the Boc groups.

-

Purity and Physical State Assessment

Ensuring the purity of the starting material is paramount for reproducible downstream results.

Physical Appearance

The compound is typically supplied as a white to off-white solid. Any significant deviation from this (e.g., a yellow oil or dark solid) may indicate impurity or degradation.

Melting Point

The melting point of a solid is a quick and reliable indicator of its purity. A pure crystalline compound will have a sharp melting range (typically < 2 °C), whereas impurities will broaden and depress this range.

Step-by-Step Protocol for Melting Point Determination:

-

Sample Preparation: Finely powder a small amount of the dry solid.

-

Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Use a rapid heating rate to find an approximate melting point, then repeat with a fresh sample, slowing the ramp rate to 1-2 °C per minute near the expected temperature.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Chromatographic Purity

Chromatography is essential for quantifying purity and identifying the presence of any related impurities.

Reverse-phase HPLC is the gold standard for purity assessment of organic molecules.

Step-by-Step Protocol for RP-HPLC Method Development:

-

Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.

-

Mobile Phase: Use a gradient system of (A) Water with 0.1% trifluoroacetic acid (TFA) or formic acid and (B) Acetonitrile with 0.1% of the same acid. The acid helps to sharpen peaks by ensuring consistent ionization of any acidic/basic sites.

-

Gradient Elution: Start with a high percentage of water and gradually increase the percentage of acetonitrile. A typical screening gradient might be 5% to 95% B over 20 minutes.

-

Detection: Use a UV detector, monitoring at a wavelength where the molecule absorbs, such as 210-220 nm (for the carbamate carbonyl) as the nitrile group has a weak chromophore.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at ~1 mg/mL and inject 5-10 µL.

-

Data Analysis: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A pure sample should exhibit a purity level of >95%, ideally >98%.

Diagram: HPLC Purity Analysis Workflow

Caption: Workflow for determining compound purity using RP-HPLC.

Key Physicochemical Properties for Application

These properties are crucial for designing reaction conditions, purification strategies, and formulation studies.

Solubility

Solubility dictates the choice of solvents for chemical reactions, purification, and biological assays. A qualitative assessment is often sufficient for synthetic purposes.

Step-by-Step Protocol for Qualitative Solubility Assessment:

-

Setup: Add approximately 1-2 mg of the compound to a series of small vials.

-

Solvent Addition: To each vial, add 0.5 mL of a different test solvent, covering a range of polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes).

-

Observation: Agitate the vials at room temperature and observe if the solid dissolves completely.

-

Classification: Classify the solubility as "soluble" (>2 mg/mL), "sparingly soluble" (partially dissolves), or "insoluble."

Table 1: Expected Solubility Profile

| Solvent | Polarity Index | Expected Solubility | Rationale for Use in Synthesis/Workup |

| Water | 10.2 | Insoluble | Useful for aqueous washes to remove water-soluble impurities. |

| Methanol (MeOH) | 5.1 | Soluble | Common reaction solvent; used in HPLC mobile phase. |

| Dichloromethane (DCM) | 3.1 | Very Soluble | Excellent solvent for reactions and extractions. |

| Ethyl Acetate (EtOAc) | 4.4 | Soluble | Common solvent for extraction and column chromatography. |

| Hexanes/Heptane | 0.1 | Insoluble | Used as an anti-solvent for precipitation or in chromatography. |

| Acetonitrile (ACN) | 5.8 | Soluble | Common polar aprotic solvent for reactions and HPLC. |

Optical Rotation

Since the compound is chiral, measuring its optical rotation is essential to confirm the enantiomeric identity ((S)-configuration) and assess its enantiomeric purity.

Step-by-Step Protocol for Measuring Specific Rotation:

-

Solution Preparation: Accurately prepare a solution of the compound at a known concentration (c), typically 1 g per 100 mL (e.g., 100.0 mg in 10.0 mL of solvent). The solvent must be specified (e.g., chloroform, methanol).

-

Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).

-

Measurement: Fill a sample cell of a known path length (l), typically 1 decimeter (dm), with the solution and measure the observed rotation (α) at a specific temperature (T) and wavelength (D-line of a sodium lamp, 589 nm).

-

Calculation: Calculate the specific rotation [α] using the formula: [α]ᵀᴰ = α / (l × c)

-

Reporting: The value should be reported with the sign (+ for dextrorotatory, - for levorotatory), temperature, wavelength, concentration, and solvent.

Chemical Stability Considerations

A key "field-proven" insight is understanding the stability of the protecting groups. The Boc groups are designed to be stable to a wide range of conditions but are labile under strong acid.

-

Acid Stability: The Boc groups will be rapidly cleaved by strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane, or formic acid. This is the primary method for their removal in a synthetic sequence. The compound is expected to be unstable in solutions with a pH < 4 for extended periods.

-

Base Stability: The compound is generally stable to basic conditions (e.g., organic bases like triethylamine, or mild inorganic bases like K₂CO₃). However, strong aqueous bases (e.g., NaOH, LiOH) at elevated temperatures could potentially hydrolyze the nitrile group or the carbamate esters.

-

Storage: For long-term stability, the compound should be stored in a cool, dry place, protected from light and strong acids.

Conclusion

The systematic physicochemical characterization of this compound is a fundamental activity that underpins its successful application in research and development. By employing the spectroscopic, chromatographic, and physical analysis techniques detailed in this guide, researchers can confirm the identity, purity, and key properties of this valuable chiral building block. This ensures reproducibility in synthetic campaigns and provides the foundational data necessary for advancing drug discovery programs.

References

Note: As this is a specialized chemical intermediate, direct scientific literature is limited. The references below are to authoritative sources for the analytical techniques described.

-

NMR Spectroscopy: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

HPLC for Pharmaceutical Analysis: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

-

Determination of Melting Point: United States Pharmacopeia (USP). General Chapter <741>. Melting Range or Temperature. [Link]

-

Optical Rotation: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

-

Boc-Protection Group Chemistry: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

An In-depth Technical Guide to the Solubility of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, a key building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the theoretical principles governing its solubility, offers predictive insights into its behavior in various organic solvents, and provides robust, field-tested protocols for experimental solubility determination.

Executive Summary: The Strategic Importance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. For a molecule like this compound, which features a combination of bulky, lipophilic protecting groups and a polar nitrile moiety, understanding its interaction with different solvent environments is paramount for efficient synthesis, purification, and downstream applications. This guide provides the foundational knowledge and practical methodologies to navigate these challenges effectively.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a guiding tenet, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][2]

This compound possesses distinct structural features that influence its solubility profile:

-

Di-tert-butyl Dicarboxylate Groups: The two bulky tert-butoxycarbonyl (Boc) protecting groups are predominantly non-polar and contribute significantly to the molecule's lipophilicity.[3] These groups will favor interactions with non-polar or moderately polar solvents through London dispersion forces.

-

Piperazine Ring: The core piperazine ring is a heterocyclic amine, which, when unprotected, can participate in hydrogen bonding. However, in this case, the nitrogens are protected by the Boc groups, reducing their ability to act as hydrogen bond donors. The overall ring structure contributes to the molecule's rigidity.

-

Cyano Group (-C≡N): The nitrile functionality is polar due to the significant dipole moment of the carbon-nitrogen triple bond. This group can act as a hydrogen bond acceptor and will favor interactions with polar solvents.

The overall solubility of this molecule will be a balance between the large, non-polar surface area of the Boc groups and the localized polarity of the cyano group.

Predictive Solubility in Common Organic Solvents

Based on the structural analysis, we can make qualitative predictions about the solubility of this compound in a range of organic solvents. These predictions are a crucial first step in solvent screening for synthesis, chromatography, and crystallization.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The large non-polar character of the Boc groups will have some affinity for these solvents, but the polar cyano group will limit high solubility. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | High | These solvents can effectively solvate both the non-polar and polar regions of the molecule without engaging in strong hydrogen bonding, which is not a primary feature of the solute. Dichloromethane is a common solvent for Boc-protected compounds.[4] |

| Ethyl Acetate (EtOAc) | High | Ethyl acetate offers a good balance of polarity to interact with the cyano group and sufficient non-polar character to solvate the Boc groups. It is frequently used for extraction and chromatography of similar compounds.[5][6] | |

| Tetrahydrofuran (THF), Dioxane | High | These cyclic ethers are good general solvents for a wide range of organic compounds and are expected to effectively dissolve this molecule. | |

| Acetonitrile (MeCN) | Moderate to High | The polarity of acetonitrile will be favorable for the cyano group, but the bulky non-polar groups may limit very high solubility. | |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These highly polar aprotic solvents are excellent at dissolving a wide array of organic molecules and are expected to be very effective, though they can be difficult to remove. | |

| Polar Protic | Methanol, Ethanol | Moderate | The alcohol's ability to hydrogen bond will be primarily with the cyano group as an acceptor. The large non-polar groups will likely limit very high solubility compared to polar aprotic solvents. |

| Water | Insoluble | The molecule's large non-polar surface area from the Boc groups will dominate, leading to very poor solubility in water. |

Experimental Determination of Solubility: A Validated Protocol

While predictive analysis is valuable, quantitative experimental determination is essential for process development and regulatory filings. The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of this compound.

The Equilibrium Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.

Detailed Experimental Protocol

Materials:

-

This compound (ensure purity is known)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or methanol). From this stock, prepare a series of calibration standards of known concentrations.

-

Sample Preparation:

-

Add an excess of the solid compound to a vial (e.g., 10-20 mg).

-

Add a known volume of the test solvent (e.g., 2 mL).

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration is no longer increasing.

-

-

Sampling and Analysis:

-

After equilibration, allow the vials to stand undisturbed for the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the range of the calibration curve.

-

-

Quantification:

-

Analyze the calibration standards and the diluted samples by a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the test solvent, accounting for the dilution factor.

-

Self-Validation and Trustworthiness:

-

Visual Confirmation: At the end of the equilibration period, there must be visible excess solid in the vial to ensure that a saturated solution has been achieved.

-

Method Validation: The HPLC analytical method used for quantification must be validated for linearity, accuracy, and precision.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results.

Advanced Considerations and Troubleshooting

-

Polymorphism: The solubility of a solid is dependent on its crystalline form (polymorph). It is crucial to characterize the solid form before and after the solubility experiment (e.g., by XRPD) to ensure that no phase transformation has occurred.

-

Solvate Formation: In some solvents, the compound may form a solvate, which will have a different solubility than the unsolvated form.

-

Temperature Effects: The solubility of most solids increases with increasing temperature.[7][8] For processes that involve temperature changes, it is advisable to determine the solubility at different temperatures.

-

Kinetic vs. Thermodynamic Solubility: This guide focuses on thermodynamic (equilibrium) solubility. In early drug discovery, higher-throughput kinetic solubility methods are often used, which can sometimes result in supersaturated solutions and overestimate the true solubility.[9]

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its effective utilization in research and development. By combining theoretical predictions based on its molecular structure with rigorous experimental determination, scientists can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The protocols and insights provided in this guide are designed to ensure the generation of accurate and reliable solubility data, thereby accelerating the drug development process.

References

-

Chemistry LibreTexts. (2019, June 5). Chapter 9.2: Solubility and Structure. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Langhals, H. (2023, December 6). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Retrieved from [Link]

-

Patel, S., & Liu, T. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- U.S. Patent No. US20170369442A1. (2017). Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Vange, J. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Wood, P. A., & Cole, J. C. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Zang, H., et al. (2023, January 29). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Di-tert-butyl piperazine-1,4-dicarboxylate|CAS 76535-75-6 [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmatutor.org [pharmatutor.org]

enantiomeric purity of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

An In-Depth Technical Guide to Determining the Enantiomeric Purity of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Authored by a Senior Application Scientist

Abstract

This compound is a sophisticated chiral building block pivotal in the synthesis of complex pharmaceutical agents. Its stereochemical integrity is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are intrinsically linked to its enantiomeric purity. This guide provides a comprehensive exploration of the analytical methodologies required to accurately determine the enantiomeric excess (% ee) of this compound. We delve into the mechanistic principles and practical applications of chiral chromatography—both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure the highest standards of quality control.

The Strategic Importance of Chiral Piperazines in Modern Drug Discovery

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and serve as a versatile synthetic handle, make it a valuable component in drug design.[2] When a stereocenter is introduced, as in the case of this compound, the resulting chiral structure can significantly enhance biological activity, improve selectivity for the target receptor, and optimize pharmacokinetic properties.[3][4]

However, the presence of chirality brings a critical challenge: ensuring enantiomeric purity. It is well-established that enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological effects.[][6] The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of this principle.[] Consequently, regulatory bodies mandate strict control over the stereochemical purity of chiral drugs, making the development of robust and reliable analytical methods for its assessment an indispensable part of the drug development process.[7][8]

Synthesis and the Origin of Enantiomeric Impurities

To appreciate the analytical challenge, one must understand the synthetic context from which the target molecule and its potential enantiomeric impurity arise. While multiple synthetic routes exist, a common strategy involves the asymmetric synthesis or resolution of a key intermediate, followed by functionalization and protection. A representative approach may involve the hydrogenation of a pyrazine precursor, followed by Boc-protection.[9]

The critical step that defines the stereocenter at the C2 position is the point at which the (R)-enantiomer can be introduced. This can occur through incomplete resolution, racemization under harsh reaction conditions, or the use of starting materials with insufficient enantiopurity. Therefore, a highly sensitive analytical method is required to detect and quantify even trace amounts of the undesired (R)-enantiomer.

Core Analytical Methodologies for Enantiomeric Purity Determination

The primary challenge in analyzing enantiomers is their identical physical and chemical properties in an achiral environment.[7] To distinguish them, a chiral environment must be introduced. This is typically achieved through chiral chromatography or by using chiral auxiliaries in NMR spectroscopy.

Chiral Chromatography: The Gold Standard

Chiral chromatography is the most widely used and definitive technique for separating enantiomers. The separation is achieved on a Chiral Stationary Phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times.

Caption: Principle of Chiral Chromatography.

A. High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric purity analysis. For Boc-protected piperazines, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), are exceptionally effective.[10]

-

Causality Behind Method Choices:

-

Stationary Phase: Polysaccharide CSPs offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's chiral grooves. This versatility makes them highly successful for a broad range of molecules.

-

Mobile Phase: Normal-phase chromatography, typically using alkane/alcohol mixtures (e.g., n-Hexane/Isopropanol), is often preferred.[11] The reasoning is twofold: alcohols are excellent hydrogen bond competitors that can finely modulate retention and selectivity, and these conditions prevent the potential acid-catalyzed hydrolysis of the tert-butyl carbamate (Boc) protecting groups.

-

B. Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, high-throughput alternative to HPLC for chiral separations.[12][13] It utilizes supercritical CO₂, a non-toxic and environmentally friendly solvent, as the main mobile phase component.[14][15]

-

Field-Proven Advantages:

-

Speed: The low viscosity of supercritical fluids permits much higher flow rates than HPLC, drastically reducing analysis times, often by a factor of 3-5.[12]

-

Efficiency: Superior mass transfer in supercritical fluids leads to sharper, more efficient peaks and potentially better resolution.

-

Green Chemistry: SFC significantly reduces the consumption of organic solvents, aligning with sustainability goals and lowering operational costs.[10]

-

Complementary Selectivity: The unique properties of the mobile phase can sometimes provide different elution orders or improved separations compared to HPLC on the same CSP.[10]

-

NMR Spectroscopy: An Orthogonal Approach

While chromatography is the primary tool, NMR spectroscopy offers a valuable orthogonal method for confirming enantiomeric excess.[16] Since enantiomers are indistinguishable in a standard NMR experiment, a chiral auxiliary must be added to the sample.

-

Principle of Operation:

-

Chiral Derivatizing Agents (CDAs): These are chiral molecules that react covalently with the analyte's enantiomers to form a pair of diastereomers.

-

Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte.

-

In both cases, the resulting diastereomers have distinct spatial arrangements and, therefore, different chemical environments. This leads to separate, resolvable signals in the ¹H NMR spectrum, which can be integrated to determine their relative ratio.[17][18] This method is particularly useful as it does not require a specialized chiral chromatography setup.

Caption: Principle of NMR Derivatization for %ee Determination.

Self-Validating Experimental Protocols and Data

The trustworthiness of any analytical result hinges on a well-developed and validated method. Below are detailed protocols that serve as a robust starting point for the analysis of this compound.

Overall Analytical Workflow

Caption: Overall Analytical Workflow for Enantiomeric Purity.

Protocol 1: Chiral HPLC Method

This protocol is designed for high resolution and accuracy.

-

Instrumentation: HPLC system with UV detector.

-

Chiral Stationary Phase: Chiralpak® IC-3 (cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

-

Mobile Phase: 0.2% Trifluoroacetic acid (TFA) in n-Hexane:Isopropanol (IPA) (95:5 v/v). Expert Insight: The small amount of TFA is often crucial for improving the peak shape of basic compounds like piperazines by minimizing tailing.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 30°C. Causality: Temperature control is critical for reproducible retention times and selectivity in chiral separations.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Injection Volume: 10 µL.

-

Data Analysis:

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers (requires injection of a racemic standard).

-

Integrate the peak areas.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area_S - Area_R| / (Area_S + Area_R)] * 100.

-

Protocol 2: Chiral SFC Screening Method

This protocol is optimized for speed and is ideal for high-throughput analysis.

-

Instrumentation: Analytical SFC system with UV or PDA detector.

-

Chiral Stationary Phase: Chiralpak® IC (amylose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 5 µm.

-

Mobile Phase: Supercritical CO₂ (A) and Methanol (B).

-

Gradient: Isocratic elution with 15% Methanol.

-

Flow Rate: 3.0 mL/min.

-

Back Pressure: 150 bar.

-

Column Temperature: 40°C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in Methanol to a concentration of approximately 1.0 mg/mL.

-

Injection Volume: 5 µL.

-

Data Analysis: Perform as described in the HPLC protocol.

Data Summary: HPLC vs. SFC Performance

| Parameter | Chiral HPLC | Chiral SFC | Rationale / Field Insight |

| Typical Run Time | 20 - 40 min | 3 - 8 min | SFC's low-viscosity mobile phase allows for significantly higher flow rates.[19] |

| Resolution (Rs) | > 1.5 (Excellent) | > 1.5 (Excellent) | Both techniques can achieve baseline resolution with proper method development. |

| Solvent Consumption | High (e.g., ~20 mL/run) | Low (e.g., ~1.5 mL organic/run) | SFC primarily uses CO₂, making it a "greener" and more cost-effective option.[10] |

| Throughput | Moderate | High | The combination of short run times and fast column equilibration makes SFC ideal for screening.[12] |

Conclusion and Authoritative Recommendations

The determination of the is a critical quality control step that demands robust and reliable analytical methods.

-

For routine QC and high-resolution analysis , a validated Chiral HPLC method on a polysaccharide-based CSP is the authoritative standard, providing excellent accuracy and reproducibility.

-

For high-throughput screening and process development , Chiral SFC is the superior choice, offering a dramatic increase in speed and a significant reduction in solvent waste without compromising separation quality.[14]

-

As an orthogonal confirmation , NMR spectroscopy with a suitable chiral derivatizing or solvating agent provides an invaluable, independent verification of enantiomeric excess, strengthening the overall analytical data package.

By employing these self-validating systems and understanding the causality behind the methodological choices, researchers and drug developers can ensure the stereochemical integrity of their chiral building blocks, paving the way for the development of safer and more effective medicines.

References

-

(PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities - ResearchGate. (n.d.). ResearchGate. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (n.d.). Thieme E-Books & E-Journals. [Link]

-

Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2018). Journal of Chemical Education. [Link]

-

Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC. [Link]

-

NMR determination of enantiomeric excess - ResearchGate. (n.d.). ResearchGate. [Link]

-

(PDF) Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice - ResearchGate. (n.d.). ResearchGate. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (n.d.). ResearchGate. [Link]

-

(PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. (n.d.). ResearchGate. [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). Journal of Agricultural and Food Chemistry. [Link]

- Method for preparing 4-cyanopiperidine hydrochloride. (2017).

-

Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2020). Inorganic Chemistry. [Link]

-

Enantiomeric purity of synthetic therapeutic peptides: A review. (2024). PubMed. [Link]

-

Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (n.d.). Selvita. [Link]

-

High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (2017). PubMed Central. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]

-

Analytical Methods - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

-

New insights into supercritical fluid chromatography for chiral separations. (2020). Analytical Methods (RSC Publishing). [Link]

-

The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (2021). PubMed Central. [Link]

-

Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro - Scholars' Mine. (n.d.). Scholars' Mine. [Link]

-

Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023). PubMed. [Link]

-

1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. (n.d.). Organic Syntheses Procedure. [Link]

-

Chiral Separations: Using SFC to Unlock Purification Potential. (2023). YouTube. [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Connect Journals. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2016). Atlantis Press. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. connectjournals.com [connectjournals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. selvita.com [selvita.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Commercial Availability and Sourcing of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a valuable, stereochemically defined building block in medicinal chemistry. Its rigid piperazine core, combined with the versatile cyano group and orthogonal Boc protecting groups, makes it a strategic intermediate for synthesizing complex molecules with precise three-dimensional architectures. This guide provides an in-depth analysis of its commercial availability, finding that while the racemic mixture is commercially cataloged, the enantiomerically pure (S)-form is predominantly available through custom synthesis. We will explore practical sourcing strategies, crucial quality control parameters for ensuring stereochemical integrity, safe handling protocols, and its application in modern drug discovery, providing researchers with the critical information needed to procure and effectively utilize this key chiral intermediate.

Introduction: The Strategic Value of a Chiral Cyanopiperazine

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. Introducing stereocenters onto this ring system dramatically expands the accessible chemical space, allowing for finer control over a molecule's interaction with biological targets.[1] The title compound, this compound, offers a unique combination of features:

-

Stereochemical Control: The defined (S)-stereocenter is critical for enantioselective interactions with chiral biological targets like enzymes and receptors, which can significantly impact a drug candidate's potency and safety profile.[2]

-

Orthogonal Protection: The two tert-butoxycarbonyl (Boc) groups protect the piperazine nitrogens, allowing for selective deprotection and sequential functionalization at the N1 and N4 positions.

-

Versatile Cyano Group: The nitrile moiety is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in various cycloaddition reactions, serving as a linchpin for further molecular elaboration.

These attributes make it a sought-after intermediate for constructing novel therapeutics, particularly in areas like neuroscience and oncology where precise molecular geometry is paramount.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | (S)-1,4-Bis(tert-butoxycarbonyl)-2-cyanopiperazine, (S)-1,4-Di-Boc-2-cyanopiperazine |

| Molecular Formula | C₁₅H₂₅N₃O₄ |

| Molecular Weight | 311.38 g/mol |

| CAS Number | 924964-23-8 (Racemic Mixture) |

| (S)-Enantiomer | No unique CAS number widely indexed; typically custom-sourced. |

Commercial Availability: Off-the-Shelf Racemate vs. Custom-Synthesized Enantiomer

A thorough market analysis reveals a critical distinction in the commercial landscape for this compound. The racemic version, Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate , is available as a catalog chemical. However, the enantiomerically pure (S)-enantiomer is not typically stocked as a standard product and must be acquired through custom synthesis.

Sourcing the Racemic Compound

The racemic mixture serves as a useful starting point for developing analytical methods or for applications where stereochemistry is not critical.